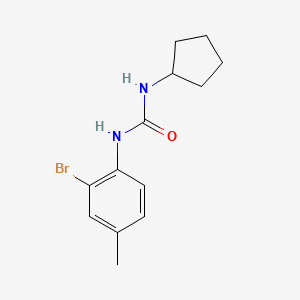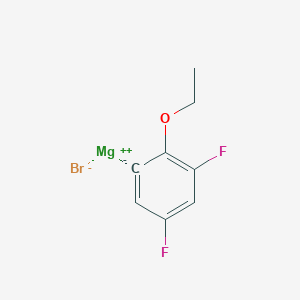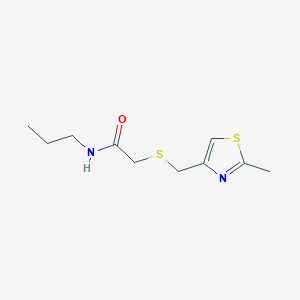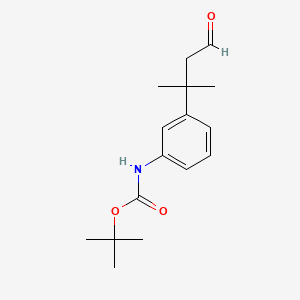
PPAR|A phosphorylation inhibitor 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Peroxisome proliferator-activated receptor alpha phosphorylation inhibitor 1 is a compound that targets the phosphorylation of peroxisome proliferator-activated receptor alpha. Peroxisome proliferator-activated receptor alpha is a ligand-activated transcription factor that plays a crucial role in lipid metabolism, inflammation, and energy homeostasis. By inhibiting the phosphorylation of peroxisome proliferator-activated receptor alpha, this compound can modulate various biological processes and has potential therapeutic applications in metabolic, cardiovascular, and neurodegenerative diseases .
Méthodes De Préparation
The synthesis of peroxisome proliferator-activated receptor alpha phosphorylation inhibitor 1 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic routes and reaction conditions can vary depending on the specific chemical structure of the inhibitor. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common techniques include the use of protecting groups, selective deprotection, and purification through chromatography .
Analyse Des Réactions Chimiques
Peroxisome proliferator-activated receptor alpha phosphorylation inhibitor 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Peroxisome proliferator-activated receptor alpha phosphorylation inhibitor 1 has a wide range of scientific research applications. In chemistry, it is used to study the role of peroxisome proliferator-activated receptor alpha in lipid metabolism and energy homeostasis. In biology, it helps elucidate the molecular mechanisms underlying inflammation and metabolic disorders. In medicine, this compound has potential therapeutic applications in treating metabolic syndrome, cardiovascular diseases, and neurodegenerative disorders. Additionally, it is used in industry for the development of new drugs targeting peroxisome proliferator-activated receptor alpha .
Mécanisme D'action
The mechanism of action of peroxisome proliferator-activated receptor alpha phosphorylation inhibitor 1 involves the inhibition of peroxisome proliferator-activated receptor alpha phosphorylation. This inhibition prevents the activation of peroxisome proliferator-activated receptor alpha, thereby modulating the expression of genes involved in lipid metabolism, inflammation, and energy homeostasis. The molecular targets include peroxisome proliferator-activated receptor alpha itself and various signaling pathways associated with its activation, such as the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the activator protein 1 pathway .
Comparaison Avec Des Composés Similaires
Peroxisome proliferator-activated receptor alpha phosphorylation inhibitor 1 is unique compared to other similar compounds due to its specific targeting of peroxisome proliferator-activated receptor alpha phosphorylation. Similar compounds include peroxisome proliferator-activated receptor gamma phosphorylation inhibitors and peroxisome proliferator-activated receptor delta phosphorylation inhibitors, which target different isoforms of peroxisome proliferator-activated receptors. These compounds share similar mechanisms of action but differ in their specific molecular targets and therapeutic applications .
Propriétés
Formule moléculaire |
C22H14Cl2N2O4 |
|---|---|
Poids moléculaire |
441.3 g/mol |
Nom IUPAC |
3-[(3,4-dichlorophenyl)methyl]-4-oxo-6-phenoxyphthalazine-1-carboxylic acid |
InChI |
InChI=1S/C22H14Cl2N2O4/c23-18-9-6-13(10-19(18)24)12-26-21(27)17-11-15(30-14-4-2-1-3-5-14)7-8-16(17)20(25-26)22(28)29/h1-11H,12H2,(H,28,29) |
Clé InChI |
IQKNCBUBONVBNJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN(C3=O)CC4=CC(=C(C=C4)Cl)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-(2-(1-Phenyl-1H-benzo[d]imidazol-2-yl)-1,3-phenylene)bis(9H-carbazole)](/img/structure/B14896988.png)




![tert-Butyl 1-(hydroxymethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14897021.png)

![ditert-butyl-[2-(2,6-diphenylphenyl)phenyl]phosphane](/img/structure/B14897027.png)
![N-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-2-(3-methylsulfanyl-[1,2,4]thiadiazol-5-ylsulfanyl)-acetamide](/img/structure/B14897029.png)
![tert-Butyl 6-thia-2,7-diazaspiro[4.5]decane-2-carboxylate 6,6-dioxide](/img/structure/B14897032.png)

![2-[6-(Pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]quinoline](/img/structure/B14897040.png)


